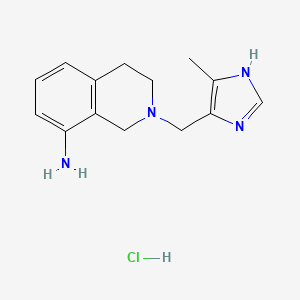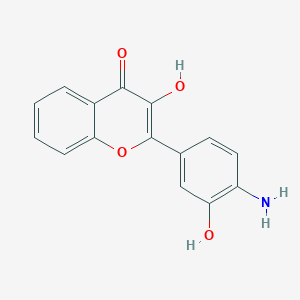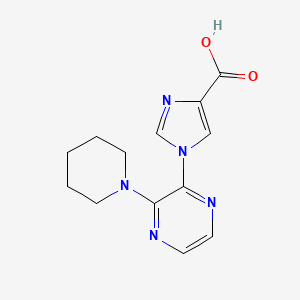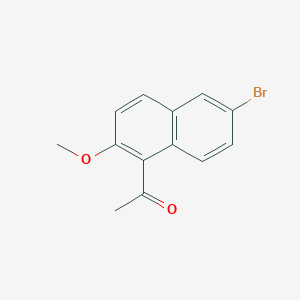
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that features both imidazole and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-1H-imidazole and tetrahydroisoquinoline derivatives. The synthetic route may involve:
Alkylation: The imidazole ring is alkylated using an appropriate alkylating agent.
Reductive Amination: The tetrahydroisoquinoline derivative undergoes reductive amination to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 1H-Imidazole-4-methanol, 5-methyl-
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
Uniqueness
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is unique due to its dual-ring structure, which combines the properties of both imidazole and tetrahydroisoquinoline. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C14H19ClN4 |
|---|---|
Molecular Weight |
278.78 g/mol |
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-10-14(17-9-16-10)8-18-6-5-11-3-2-4-13(15)12(11)7-18;/h2-4,9H,5-8,15H2,1H3,(H,16,17);1H |
InChI Key |
RFPACEOQSGFBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2)C(=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)






![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)


